molecular formula C9H8F3NO2 B2713424 3-(Oxiran-2-ylmethoxy)-5-(trifluoromethyl)pyridine CAS No. 2411242-03-8

3-(Oxiran-2-ylmethoxy)-5-(trifluoromethyl)pyridine

Cat. No.: B2713424
CAS No.: 2411242-03-8
M. Wt: 219.163
InChI Key: XBIONBGDKUYPOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Oxiran-2-ylmethoxy)-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C9H8F3NO2 It is characterized by the presence of an oxirane (epoxide) ring and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxiran-2-ylmethoxy)-5-(trifluoromethyl)pyridine typically involves the reaction of 3-hydroxy-5-(trifluoromethyl)pyridine with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Oxiran-2-ylmethoxy)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Diols are the major products formed from the oxidation of the oxirane ring.

    Reduction: Alcohols are the primary products of reduction reactions.

    Substitution: Substituted pyridine derivatives are formed through nucleophilic substitution.

Scientific Research Applications

3-(Oxiran-2-ylmethoxy)-5-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Oxiran-2-ylmethoxy)-5-(trifluoromethyl)pyridine involves its reactivity with various biological molecules. The oxirane ring can react with nucleophiles such as amino acids, leading to the formation of covalent bonds. This reactivity can be exploited in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

    2-(Oxiran-2-ylmethoxy)-3-(trifluoromethyl)pyridine: Similar structure but with different positioning of the oxirane and trifluoromethyl groups.

    Trimethoxy(3-(oxiran-2-ylmethoxy)propyl)silane: Contains an oxirane ring and is used in similar applications.

Uniqueness

3-(Oxiran-2-ylmethoxy)-5-(trifluoromethyl)pyridine is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-(oxiran-2-ylmethoxy)-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)6-1-7(3-13-2-6)14-4-8-5-15-8/h1-3,8H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIONBGDKUYPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CN=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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